molecular formula C17H16Cl2O B1302612 4-tert-Butyl-3',4'-dichlorobenzophenone CAS No. 844885-27-4

4-tert-Butyl-3',4'-dichlorobenzophenone

Cat. No.: B1302612
CAS No.: 844885-27-4
M. Wt: 307.2 g/mol
InChI Key: ULTYSFFNLFOUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-3’,4’-dichlorobenzophenone is a chemical compound with the molecular formula C17H16Cl2O. It is known for its unique structure, which includes a tert-butyl group and two chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’,4’-dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:

    Reaction Setup: Mix 4-tert-butylbenzoyl chloride and 3,4-dichlorobenzene in a suitable solvent, such as dichloromethane.

    Catalyst Addition: Add aluminum chloride to the reaction mixture.

    Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.

    Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of 4-tert-Butyl-3’,4’-dichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-3’,4’-dichlorobenzophenone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’,4’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzophenone
  • 3,4-Dichlorobenzophenone
  • 4-tert-Butyl-2’,4’-dichlorobenzophenone

Uniqueness

4-tert-Butyl-3’,4’-dichlorobenzophenone is unique due to the presence of both tert-butyl and dichloro substituents on the benzophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTYSFFNLFOUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373807
Record name 4-tert-Butyl-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-27-4
Record name (3,4-Dichlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.